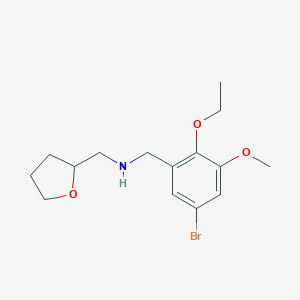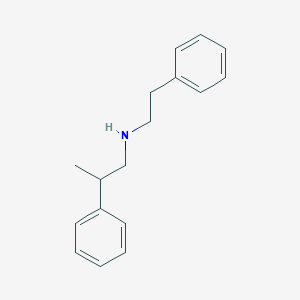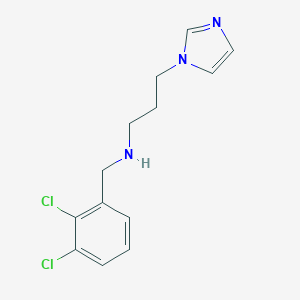![molecular formula C12H19NO B267883 2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol](/img/structure/B267883.png)
2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol, also known as Methamphetamine, is a synthetic drug that is commonly used as a stimulant. It is a potent central nervous system (CNS) stimulant and has been used for various purposes, including as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity. However, due to its high potential for abuse and addiction, it is categorized as a Schedule II controlled substance by the United States Drug Enforcement Administration (DEA).
Wirkmechanismus
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline acts primarily by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in various physiological processes, including mood regulation, attention, and reward. 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, leading to their accumulation and prolonged activation of their receptors.
Biochemical and Physiological Effects:
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline, leading to increased alertness and energy. Chronic use of 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline can lead to several adverse effects, including addiction, psychosis, and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline has several advantages for use in laboratory experiments, including its potent and selective effects on dopamine, norepinephrine, and serotonin systems. It is also relatively easy to synthesize and has a long half-life, allowing for prolonged exposure in experiments. However, its potential for abuse and addiction makes it difficult to use in human subjects, and its effects on other physiological systems can complicate interpretation of results.
Zukünftige Richtungen
Future research on 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline could focus on its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases. It could also explore the mechanisms underlying its addictive properties and develop new treatments for addiction. Additionally, research could focus on developing safer and more selective analogs of 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline for use in laboratory experiments and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline involves the reduction of ephedrine or pseudoephedrine, which are commonly found in over-the-counter cold and allergy medications. The reduction process involves the use of various chemicals, including lithium, ammonia, and hydrochloric acid. The resulting product is then purified and crystallized to produce 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline has been extensively studied for its potential therapeutic uses, particularly in the treatment of ADHD and obesity. It has also been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
Produktname |
2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
2-methyl-2-(2-phenylethylamino)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-12(2,10-14)13-9-8-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3 |
InChI-Schlüssel |
VBKGZEZCGJIXFW-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(CO)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)


![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B267825.png)

![N-{4-[(4-methylbenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B267833.png)
![3-[(2-Chlorobenzyl)amino]-1-adamantanol](/img/structure/B267835.png)